Cas no 1369135-69-2 (2-bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole)

2-Bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole is a brominated heterocyclic compound featuring a fused tetrahydrobenzothiazole core. Its structure, incorporating a bromine substituent at the 2-position and dimethyl groups at the 6-position, enhances its utility as a versatile intermediate in organic synthesis. The compound is particularly valuable in the preparation of pharmacologically active molecules and functionalized heterocycles due to its reactivity in cross-coupling and nucleophilic substitution reactions. The saturated ring system improves stability while maintaining reactivity, making it suitable for applications in medicinal chemistry and materials science. Its well-defined stereochemistry and purity ensure consistent performance in synthetic workflows.
2-bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole structure
1369135-69-2 structure
Product name:2-bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole
CAS No:1369135-69-2
MF:C9H12BrNS
Molecular Weight:246.167280197144
CID:4594150

2-bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole 化学的及び物理的性質

名前と識別子

    • 2-bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole
    • インチ: 1S/C9H12BrNS/c1-9(2)4-3-6-7(5-9)12-8(10)11-6/h3-5H2,1-2H3
    • InChIKey: WFTILCWJUXYCIR-UHFFFAOYSA-N
    • SMILES: S1C2CC(C)(C)CCC=2N=C1Br

2-bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-781077-0.5g
2-bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole
1369135-69-2 95%
0.5g
$407.0 2024-05-22
Enamine
EN300-781077-5.0g
2-bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole
1369135-69-2 95%
5.0g
$1530.0 2024-05-22
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01070194-1g
2-Bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole
1369135-69-2 95%
1g
¥4466.0 2023-04-02
Chemenu
CM425628-250mg
2-bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole
1369135-69-2 95%+
250mg
$279 2023-03-27
Chemenu
CM425628-500mg
2-bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole
1369135-69-2 95%+
500mg
$496 2023-03-27
1PlusChem
1P01DR9F-1g
2-bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole
1369135-69-2 95%
1g
$715.00 2023-12-22
Aaron
AR01DRHR-10g
2-bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole
1369135-69-2 95%
10g
$3145.00 2023-12-16
Aaron
AR01DRHR-50mg
2-bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole
1369135-69-2 95%
50mg
$164.00 2025-02-09
1PlusChem
1P01DR9F-2.5g
2-bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole
1369135-69-2 95%
2.5g
$1340.00 2023-12-22
A2B Chem LLC
AX20675-50mg
2-bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole
1369135-69-2 95%
50mg
$142.00 2024-04-20

2-bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole 関連文献

2-bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazoleに関する追加情報

Recent Advances in the Study of 2-Bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole (CAS: 1369135-69-2)

The compound 2-bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole (CAS: 1369135-69-2) has recently emerged as a molecule of significant interest in chemical biology and medicinal chemistry research. This heterocyclic compound, featuring a benzothiazole core with bromo and dimethyl substitutions, has shown promising potential in various pharmaceutical applications. Recent studies have focused on its synthesis, structural characterization, and biological evaluation, particularly in the context of central nervous system (CNS) disorders and antimicrobial therapies.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of this compound through a novel palladium-catalyzed coupling reaction, achieving yields of 85% with excellent purity. The researchers highlighted the compound's unique structural features, including its constrained conformation due to the dimethyl substitution at the 6-position, which contributes to its enhanced stability and bioavailability compared to similar benzothiazole derivatives.

In pharmacological investigations, 2-bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole has shown remarkable activity as a modulator of γ-aminobutyric acid (GABA) receptors. A recent preclinical study reported its potent anxiolytic effects in rodent models, with significantly reduced side effects compared to current benzodiazepine-based therapies. The compound's selective binding to GABAA receptor subtypes suggests potential for developing targeted treatments for anxiety disorders with minimized sedative effects.

Emerging research has also explored the antimicrobial properties of this compound. A 2024 study in Antimicrobial Agents and Chemotherapy demonstrated its effectiveness against drug-resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to current frontline antibiotics. The mechanism appears to involve disruption of bacterial membrane integrity, offering a novel approach to combat antimicrobial resistance.

The compound's metabolic stability has been investigated through in vitro studies using human liver microsomes, showing favorable pharmacokinetic properties with a half-life exceeding 4 hours. These characteristics, combined with its demonstrated blood-brain barrier permeability, make it an attractive candidate for further CNS drug development.

Current challenges in the application of 2-bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole include optimizing its synthetic route for large-scale production and further elucidating its structure-activity relationships. Several pharmaceutical companies have initiated patent applications for derivatives of this compound, indicating growing commercial interest in its therapeutic potential.

Future research directions include comprehensive toxicological evaluations, clinical translation studies, and exploration of its potential in other therapeutic areas such as neurodegenerative diseases and pain management. The unique structural features of this compound continue to inspire novel synthetic methodologies and biological investigations in the chemical biology community.

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